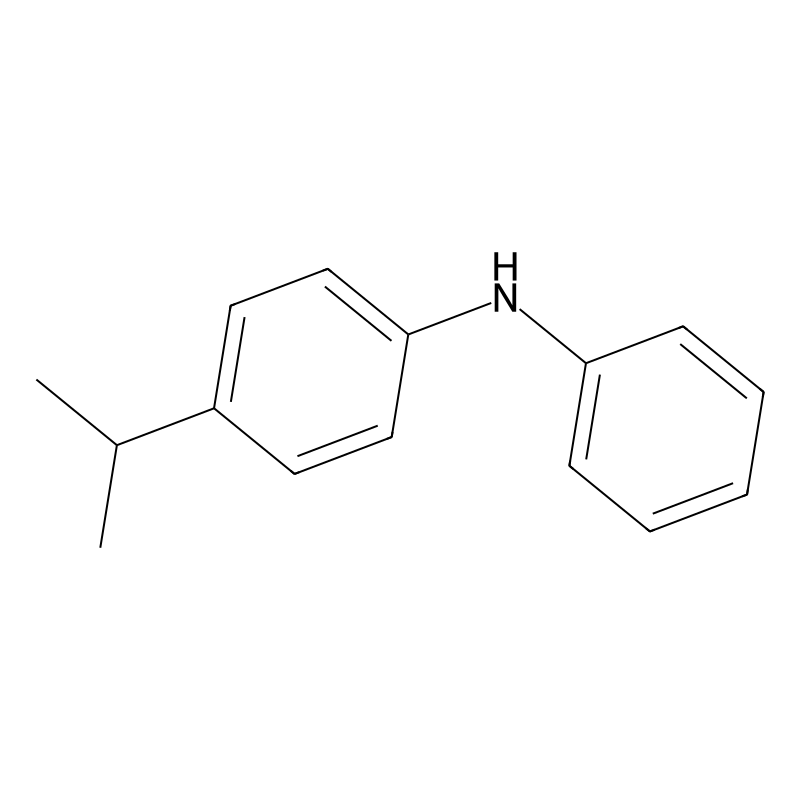

4-Isopropyl-N-phenylaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

The presence of an amine group (N) and an aromatic ring (phenyl) makes 4-Isopropyl-N-phenylaniline a potential candidate for organic synthesis reactions. It could be used as a starting material or intermediate in the production of more complex molecules with desired properties [].

Material Science

Aromatic amines with bulky substituents like the isopropyl group can show interesting properties in material science. Research into similar compounds suggests potential applications in areas like light-emitting diodes (LEDs) or organic photovoltaics (OPVs) due to their ability to conduct electricity and emit light []. However, specific research on 4-Isopropyl-N-phenylaniline in this field is lacking.

Biomedical Research

Certain aromatic amines exhibit biological activity. However, due to the lack of specific research on 4-Isopropyl-N-phenylaniline, it's difficult to say if this is the case for this compound. Further studies would be necessary to determine any potential for applications in medicinal chemistry or drug discovery.

4-Isopropyl-N-phenylaniline is an organic compound classified as an aniline derivative. Its molecular formula is C15H17N, and it has a molecular weight of 211.30 g/mol. The structure features an isopropyl group located at the para position of the benzene ring, along with a phenyl group attached to the nitrogen atom of the aniline moiety. This compound typically appears as a colorless to pale yellow liquid and is utilized across various fields, including medicinal chemistry, environmental studies, and industrial applications.

- Oxidation: This compound can be oxidized to yield quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: It can undergo reduction reactions, converting it into amines or other reduced forms using agents such as lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The compound is capable of undergoing electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, facilitated by reagents like nitric acid for nitration and sulfuric acid for sulfonation.

Several methods exist for synthesizing 4-Isopropyl-N-phenylaniline:

- Coupling Reaction: A common method involves the reaction of 4-isopropylaniline with phenyl iodide in the presence of a palladium catalyst under inert conditions (nitrogen or argon) at elevated temperatures.

- Industrial Production: In industrial settings, the synthesis typically starts with the nitration of 4-isopropyltoluene, followed by reduction to obtain 4-isopropylaniline. This intermediate is then coupled with phenyl iodide under catalytic conditions to produce the final product.

4-Isopropyl-N-phenylaniline has diverse applications:

- Chemical Industry: It serves as a building block in synthesizing complex organic molecules and polymers.

- Biological Research: The compound is investigated for its potential biological activities and interactions with biomolecules.

- Pharmaceuticals: Ongoing research aims to explore its viability as an active ingredient or pharmaceutical intermediate.

- Dyes and Agrochemicals: It is used in producing dyes and agrochemicals due to its chemical properties.

Studies focusing on the interactions of 4-Isopropyl-N-phenylaniline with biomolecules are crucial for understanding its biological implications. The compound's ability to bind with specific receptors may lead to alterations in cellular signaling pathways, which could have therapeutic potential or toxicological implications. Further research is needed to fully elucidate these interactions and their consequences on biological systems.

Several compounds share structural similarities with 4-Isopropyl-N-phenylaniline:

Uniqueness: The presence of the isopropyl group in 4-Isopropyl-N-phenylaniline significantly influences its chemical reactivity and biological activity compared to these similar compounds. This structural feature can affect solubility, stability, and interactions with other molecules, making it distinct among aniline derivatives .

- IUPAC Name: N-Phenyl-4-propan-2-ylaniline.

- CAS Registry Number: 5650-10-2.

- Molecular Formula: C₁₅H₁₇N.

- Molecular Weight: 211.30 g/mol.

Synonyms and Alternate Designations

Common synonyms include:

- 4-Isopropyldiphenylamine.

- N-(4-Isopropylphenyl)aniline.

- Cumidine, N-phenyl-.

- Benzenamine, 4-(1-methylethyl)-N-phenyl-.

| Identifier | Value |

|---|---|

| EC Number | 227-089-0 |

| UNII | 24U6D0YF40 |

| DSSTox Substance ID | DTXSID10971919 |

4-Isopropyl-N-phenylaniline possesses the molecular formula C₁₅H₁₇N with a molecular weight of 211.30 grams per mole [2] [3]. This compound represents a substituted diphenylamine derivative, classified as a secondary aromatic amine containing fifteen carbon atoms, seventeen hydrogen atoms, and one nitrogen atom [2]. The molecular weight calculation confirms the presence of the isopropyl substituent group, which increases the mass by 42 atomic mass units compared to the parent diphenylamine structure (molecular weight 169.22 grams per mole) [4] [5].

The compound is registered under CAS number 5650-10-2 and carries the IUPAC name N-phenyl-4-propan-2-ylaniline [2] [3]. The molecular formula indicates the addition of a C₃H₇ isopropyl group to the basic diphenylamine framework, resulting in the characteristic structural arrangement that defines this particular derivative.

2D and 3D Structural Representation

The two-dimensional structural representation of 4-Isopropyl-N-phenylaniline reveals a central nitrogen atom serving as the connecting point between two aromatic ring systems [2]. The canonical SMILES notation CC(C)C1=CC=C(C=C1)NC2=CC=CC=C2 provides a linear textual representation of the molecular connectivity [2] [3]. This notation demonstrates the isopropyl group attachment at the para position of one benzene ring and the nitrogen bridge connecting to the unsubstituted phenyl ring.

The InChI representation InChI=1S/C15H17N/c1-12(2)13-8-10-15(11-9-13)16-14-6-4-3-5-7-14/h3-12,16H,1-2H3 provides a standardized chemical identifier that encodes the complete structural information [2] [3]. The InChI Key HKQBGDOVZRQTMC-UHFFFAOYSA-N serves as a condensed, unique molecular identifier derived from the full InChI string [2] [3].

Three-dimensional molecular modeling reveals the spatial arrangement where the nitrogen atom adopts a pyramidal geometry characteristic of secondary amines [6] [7]. The molecule exhibits non-planar geometry due to the pyramidalization of the nitrogen center, which creates an angle of approximately 42 degrees between the amino group and the aromatic ring plane [6] [7] [8]. This pyramidal distortion is a fundamental characteristic of aniline derivatives and significantly influences the molecular properties and reactivity patterns.

Bond Configuration and Molecular Geometry

The bond configuration of 4-Isopropyl-N-phenylaniline exhibits characteristic features of aromatic amine systems with specific geometric parameters. The carbon-nitrogen bonds connecting the aromatic rings typically measure 1.396 to 1.402 Ångströms [6] [7], consistent with partial double-bond character due to resonance delocalization between the nitrogen lone pair and the aromatic π-electron system.

The molecular geometry at the nitrogen center displays trigonal pyramidal arrangement rather than planar geometry [6] [7] [8]. This pyramidalization results from the balance between sp² hybridization tendencies and steric considerations. The angle between the carbon-nitrogen bond and the plane of the benzene ring measures approximately 2.0 degrees, while the amino group lies at an angle of approximately 42.3 degrees to the aromatic ring plane [6] [7] [8].

The aromatic carbon-carbon bonds maintain typical benzene ring dimensions of 1.39 to 1.40 Ångströms with internal bond angles of 120 degrees [9] [10]. The isopropyl substituent exhibits tetrahedral geometry at the central carbon atom with carbon-carbon bond lengths of 1.52 to 1.54 Ångströms and bond angles of approximately 109.5 degrees [9] [10]. The carbon-hydrogen bonds in aromatic positions measure 1.08 to 1.09 Ångströms, while aliphatic carbon-hydrogen bonds are slightly longer at 1.09 to 1.10 Ångströms [9] [10].

The dihedral angles within the molecule significantly influence its three-dimensional conformation. The two phenyl rings are not coplanar due to steric hindrance and electronic effects, creating a twisted molecular geometry that affects intermolecular interactions and packing arrangements in crystalline structures [11] [12].

Structural Comparison with Related Diphenylamines

4-Isopropyl-N-phenylaniline belongs to the broader family of diphenylamine derivatives, each characterized by distinct substitution patterns that influence their chemical and physical properties [11] [12] [13]. Compared to the parent diphenylamine (molecular formula C₁₂H₁₁N, molecular weight 169.22 grams per mole) [14] [4] [5], the addition of the isopropyl group at the para position increases the molecular weight by 42 atomic mass units and significantly alters the steric profile of the molecule.

N-Phenylaniline (diphenylamine) represents the unsubstituted parent structure with a molecular weight of 169.22 grams per mole [14] [4]. The introduction of alkyl substituents progressively increases molecular weight and modifies electronic properties. 4-Methyl-N-phenylaniline (molecular weight 183.25 grams per mole) provides a useful comparison point, demonstrating how smaller alkyl substituents affect molecular properties compared to the bulkier isopropyl group [15].

3,4-Dimethyl-N-phenylaniline (molecular weight 197.28 grams per mole) illustrates the effects of multiple methyl substitutions [15]. The dimethyl derivative exhibits different electronic properties due to the combined electron-donating effects of two methyl groups, contrasting with the single isopropyl substituent in the target compound.

N-Isopropyl-N'-phenyl-1,4-phenylenediamine (molecular weight 226.32 grams per mole) represents a structurally related compound with an additional amine functionality [16] [17]. This diamine derivative demonstrates how additional nitrogen centers alter molecular geometry and hydrogen bonding capabilities compared to the secondary amine structure of 4-Isopropyl-N-phenylaniline.

The structural comparison reveals that the isopropyl substituent in 4-Isopropyl-N-phenylaniline provides intermediate steric bulk between smaller methyl groups and larger substituents. This positioning influences molecular geometry, intermolecular interactions, and physical properties. The para substitution pattern creates symmetrical electron distribution around the modified aromatic ring while maintaining the essential diphenylamine framework that defines this class of compounds [11] [12] [13].